
2,4,5-Trifluorophenacyl bromide
Overview
Description
2,4,5-Trifluorophenacyl bromide (CAS 193977-34-3) is a fluorinated aromatic compound with the molecular formula C₈H₅BrF₃O. It consists of a phenacyl group (acetophenone derivative) substituted with three fluorine atoms at the 2-, 4-, and 5-positions of the benzene ring and a bromine atom attached to the α-carbon of the ketone (Figure 1). This structure confers strong electron-withdrawing properties due to the combined inductive effects of fluorine and the ketone group, making it a reactive alkylating agent in organic synthesis. It is commonly used in the preparation of fluorinated pharmaceuticals, agrochemicals, and advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,5-Trifluorophenacyl bromide can be synthesized through the bromination of 2,4,5-trifluoroacetophenone. The reaction typically involves the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the carbonyl carbon .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromide group in 2,4,5-trifluorophenacyl bromide undergoes nucleophilic displacement with various nucleophiles:
Mechanism : The reaction proceeds via an Sₙ2 pathway, where the nucleophile attacks the electrophilic carbon adjacent to the bromide. The electron-withdrawing trifluorophenyl group stabilizes the transition state, enhancing reactivity .
Elimination Reactions
Under basic conditions, this compound eliminates HBr to form α,β-unsaturated ketones:
Reaction :
Conditions :
The fluorine substituents increase the acidity of α-hydrogens, facilitating dehydrohalogenation.
Cross-Coupling Reactions
This compound participates in Suzuki-Miyaura couplings with aryl boronic acids:
Reaction :
Conditions :
Grignard Reagent Formation
The bromide can form Grignard reagents for carboxylation:
Procedure :
-
React with magnesium in THF under N₂.
-
Quench with CO₂ to form 2,4,5-trifluorophenylacetic acid.
Conditions :
Stability and Reactivity Trends
Scientific Research Applications
Organic Synthesis
2,4,5-Trifluorophenacyl bromide serves as an important intermediate in the synthesis of complex organic molecules. Its unique trifluoromethyl group enhances its reactivity, making it suitable for various chemical transformations.
Biochemistry
In proteomics research, this compound is utilized for the derivatization of peptides and proteins to facilitate their analysis by mass spectrometry. This process is crucial for identifying and quantifying biomolecules in biological samples.
Pharmaceutical Research
The compound is investigated for its potential as a building block in the development of new therapeutic agents. Its unique structure may contribute to improved biological activity against various diseases.
Material Science
This compound is also used in the synthesis of specialty chemicals and materials that possess specific fluorinated functionalities. These materials often exhibit enhanced properties such as thermal stability and chemical resistance.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound alongside other fluorinated compounds. The results indicated moderate activity against both Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antimicrobial agents. The Minimum Inhibitory Concentration (MIC) values were determined to be promising for further exploration in medicinal chemistry.
Case Study 2: Respiratory Effects
Research on occupational exposure to this compound highlighted respiratory irritation symptoms among workers. Longitudinal studies indicated that even after cessation of exposure, some individuals experienced prolonged respiratory issues, emphasizing the need for safety measures when handling this compound.
Mechanism of Action
The mechanism of action of 2,4,5-trifluorophenacyl bromide primarily involves its reactivity as an electrophile due to the presence of the bromine atom and the carbonyl group. The bromine atom can be displaced by nucleophiles, leading to the formation of various derivatives. The carbonyl group can participate in reduction and oxidation reactions, altering the compound’s chemical properties and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Phenacyl Bromides
2,3,6-Trifluorophenacyl Bromide (CAS 886762-81-8)
- Structural Differences : Fluorine atoms are positioned at 2-, 3-, and 6-positions on the benzene ring.
- Applications : Less commonly reported in literature, suggesting niche use in regioselective reactions .
4-Fluorophenacyl Bromide (CAS 403-42-9)
- Structural Differences : Contains a single fluorine atom at the 4-position.
- Reactivity : Lower electron-withdrawing capacity compared to trifluorinated analogs, resulting in slower nucleophilic substitution reactions.
- Applications : Widely used as a derivatization agent in analytical chemistry for detecting carboxylates and phosphates .
Non-Fluorinated Phenacyl Bromide
- Structural Differences : Lacks fluorine substituents.
- Reactivity : Significantly less electrophilic due to the absence of electron-withdrawing fluorine atoms, requiring harsher reaction conditions for alkylation.
- Applications: Limited to non-fluorinated target molecules, such as simple alkylation or peptide synthesis.
Table 1: Key Properties of Fluorinated Phenacyl Bromides
Compound | Fluorine Positions | Molecular Formula | Molecular Weight (g/mol) | Reactivity (Relative) |
---|---|---|---|---|
2,4,5-Trifluorophenacyl Br | 2, 4, 5 | C₈H₅BrF₃O | 262.03 | High |
2,3,6-Trifluorophenacyl Br | 2, 3, 6 | C₈H₅BrF₃O | 262.03 | Moderate |
4-Fluorophenacyl Br | 4 | C₈H₆BrFO | 217.04 | Low |
Fluorinated Benzyl Bromides
2,4,5-Trifluorobenzyl Bromide (CAS not specified)
- Structural Differences : Contains a benzyl group (CH₂Br) instead of a phenacyl group (COCH₂Br).
- Reactivity : The absence of a ketone reduces electron withdrawal, leading to lower electrophilicity. Reactivity is dominated by the benzyl bromide moiety, favoring SN2 mechanisms.
- Applications : Used in cross-coupling reactions and as a building block for fluorinated polymers .
2,4-Difluorobenzyl Bromide (CAS 203923-85-5)
- Structural Differences : Two fluorine atoms at 2- and 4-positions.
- Reactivity : Intermediate electron withdrawal compared to trifluorinated analogs, with moderate reactivity in nucleophilic substitutions.
- Applications : Intermediate in the synthesis of antifungal agents and liquid crystals .
Table 2: Comparison with Fluorinated Benzyl Bromides
Compound | Functional Group | Fluorine Positions | Molecular Formula | Reactivity (Relative) |
---|---|---|---|---|
2,4,5-Trifluorophenacyl Br | COCH₂Br | 2, 4, 5 | C₈H₅BrF₃O | High (SN1/SN2) |
2,4,5-Trifluorobenzyl Br | CH₂Br | 2, 4, 5 | C₇H₅BrF₃ | Moderate (SN2) |
2,4-Difluorobenzyl Br | CH₂Br | 2, 4 | C₇H₅BrF₂ | Low-Moderate (SN2) |
Other Fluorinated Aromatic Bromides
(Bromodifluoromethyl)triphenylphosphonium Bromide (CAS 18617-69-1)
- Structural Differences : Contains a phosphonium core with a bromodifluoromethyl group.
- Reactivity : Functions as a difluorocarbene precursor rather than an alkylating agent. Reactivity is driven by the phosphonium salt’s stability and leaving group ability.
- Applications: Key reagent for introducing CF₂ groups in organofluorine chemistry .
4-(Trifluoromethyl)phenethyl Bromide
- Structural Differences : Features a trifluoromethyl (-CF₃) group and ethyl bromide chain.
- Reactivity : The strong electron-withdrawing -CF₃ group enhances stability but reduces electrophilicity at the β-carbon.
- Applications : Building block for trifluoromethylated surfactants and ionic liquids .
Biological Activity
2,4,5-Trifluorophenacyl bromide is a fluorinated organic compound that has garnered attention for its diverse biological activities. This article explores its biological effects, including cytotoxicity, antimicrobial properties, and potential mechanisms of action based on recent research findings.
- Chemical Formula : C₈H₅BrF₃
- Molecular Weight : 253.02 g/mol
- Melting Point : 58-60 °C
Cytotoxic Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been tested against several human tumor cell lines, including:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Carcinoma) | 33 |
HepG2 (Liver Carcinoma) | 25 |
MDA-MB-231 (Breast Cancer) | 35 |
HCT-116 (Colon Cancer) | 30 |
These values indicate moderate cytostatic activity, suggesting that this compound may inhibit cancer cell proliferation effectively while showing minimal toxicity to normal cells .
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis and cell cycle arrest. Studies indicate that the compound may trigger chromatin condensation and DNA damage in treated cells, leading to an increase in reactive oxygen species (ROS) generation and subsequent apoptosis .
Antimicrobial Activity
In addition to its cytotoxic properties, this compound has shown promising antimicrobial activity. It was evaluated against various bacterial strains using the minimum inhibitory concentration (MIC) method. The results are summarized in the following table:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 12.14 |
Escherichia coli | 10.94 |
Pseudomonas aeruginosa | 12.00 |
Bacillus subtilis | 12.96 |
The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cytotoxicity Study : A study evaluated the cytotoxic effects of the compound on four different cancer cell lines (HeLa, HepG2, MDA-MB-231, and HCT-116). Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 25 to 35 µM across different cell lines .
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of the compound against various pathogens. The findings revealed effective inhibition of microbial growth at low concentrations (MIC values ranging from 10.94 to 12.96 µg/mL), suggesting its potential utility in treating bacterial infections .
- Molecular Docking Studies : Molecular docking simulations have been performed to understand the interaction of this compound with epidermal growth factor receptors (EGFR). These studies provide insights into the potential pathways through which this compound may exert its anticancer effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4,5-Trifluorobenzyl Bromide (CAS 157911-56-3) in academic laboratories?
- Methodology : The compound can be synthesized via halogenation of 2,4,5-trifluorotoluene using brominating agents (e.g., NBS or HBr/H2O2) under controlled conditions. Alternatively, Grignard reagent intermediates (e.g., benzylmagnesium bromide derivatives) may be employed for functionalization, as suggested by analogous benzyl bromide syntheses .
- Key Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-bromination. Purification typically involves fractional distillation (predicted boiling point: 188.8±35.0°C) under inert atmosphere due to its lachrymatory and corrosive nature .
Q. How should researchers handle and store 2,4,5-Trifluorobenzyl Bromide to ensure safety and stability?
- Safety Protocols : Use PPE (gloves, goggles, fume hood) due to its corrosive (Risk Phrase R34) and toxic (R25) properties. Avoid inhalation (S23) and direct contact with skin/eyes .
- Storage : Store in sealed, amber glassware under inert gas (N2/Ar) at room temperature. The compound is sensitive to moisture and light, which may degrade its reactivity .
Q. What analytical techniques are optimal for characterizing 2,4,5-Trifluorobenzyl Bromide?
- Characterization Methods :
- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine substitution patterns (δ -110 to -130 ppm for aromatic fluorines).
- GC-MS : Verify purity and detect volatile byproducts (e.g., debrominated derivatives) .
- Elemental Analysis : Confirm molecular formula (C7H4BrF3) and molecular weight (225.01 g/mol) .
Advanced Research Questions
Q. How do the electronic effects of fluorine substituents influence the reactivity of 2,4,5-Trifluorobenzyl Bromide in nucleophilic substitutions?
- Mechanistic Insight : The electron-withdrawing nature of fluorine atoms activates the benzyl bromide toward SN2 reactions by polarizing the C-Br bond. Meta- and para-fluorine substituents enhance electrophilicity at the benzylic carbon, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids like 2,4,5-Trifluorophenylboronic acid ).
- Experimental Design : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., conductivity measurements or HPLC monitoring).
Q. What are the common side reactions during synthesis, and how can they be mitigated?
- Side Reactions :
- Hydrolysis : Formation of 2,4,5-trifluorobenzyl alcohol due to trace moisture. Mitigate using molecular sieves or anhydrous solvents.
- Elimination : Competing dehydrohalogenation under high temperatures. Optimize reaction temperature (<100°C) and use polar aprotic solvents (e.g., DMF) .
- Purification Strategies : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.
Q. How does 2,4,5-Trifluorobenzyl Bromide perform as a precursor in pharmaceutical intermediate synthesis?
- Case Study : It serves as a key intermediate in synthesizing Sitagliptin N-BOC impurity, where the benzylic bromide undergoes nucleophilic displacement with amines or thiols. Reaction efficiency depends on steric hindrance from fluorine substituents .
- Optimization : Screen catalysts (e.g., KI or phase-transfer agents) to enhance displacement yields in biphasic systems.
Q. What computational approaches predict the stability and reactivity of 2,4,5-Trifluorobenzyl Bromide under varying conditions?
Properties
IUPAC Name |
2-bromo-1-(2,4,5-trifluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXKXNLPKBSNNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382490 | |
Record name | 2,4,5-Trifluorophenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193977-34-3 | |
Record name | 2,4,5-Trifluorophenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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